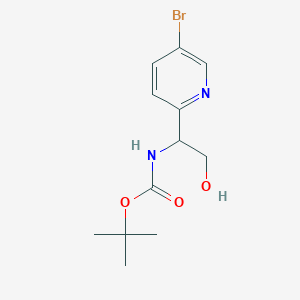
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method is the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate phthalimide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted phthalimide derivatives. These products have various applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide acetyl chloride: Another phthalimide derivative used in organic synthesis.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: A related compound with similar structural features.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide: A phthalimide derivative with different functional groups.
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is unique due to its specific structural arrangement and the presence of two phthalimide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H22N2O6 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl 6-(1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C24H22N2O6/c27-20(32-15-14-26-23(30)18-10-5-6-11-19(18)24(26)31)12-2-1-7-13-25-21(28)16-8-3-4-9-17(16)22(25)29/h3-6,8-11H,1-2,7,12-15H2 |
Clé InChI |
SNOVQYSYVDFLKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)OCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)


![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)


